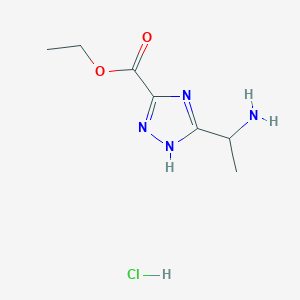

ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride” is a derivative of the 1H-1,2,4-triazole class of compounds . These compounds are known to have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylate and amino groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound that has seen various applications in the field of synthetic chemistry. Its utility lies in its role as a building block for synthesizing a wide range of heterocyclic compounds. For instance, it has been utilized in the synthesis of Schiff and Mannich bases of isatin derivatives, which involves the treatment of ethyl imidate hydrochlorides with ethyl carbazate, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted with isatin and 5-chloroisatin to form Schiff bases, indicating the versatility of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride in synthesizing complex organic structures (Bekircan & Bektaş, 2008).

Furthermore, an efficient route to ethyl 5-alkyl-(aryl)-1H-1,2,4-triazole-3-carboxylates was developed, showcasing the compound's role in the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates. This method highlights the compound's significance in creating various triazole derivatives under mild conditions, which are crucial in pharmaceutical and materials science research (Chudinov et al., 2015).

Structural and Conformational Analysis

In-depth studies have also been conducted on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which include ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride as a precursor. These studies provide valuable insights into the compound's structural and conformational characteristics, including its acetylation reactions and the formation of diacetylated isomers. Such research is instrumental in understanding the chemical behavior and potential applications of triazole derivatives in designing novel chemical entities (Dzygiel et al., 2004).

Application in Fluoroalkylated Compounds Synthesis

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride has also been used in synthesizing fluoroalkylated dihydroazolo[1,5-a]pyrimidines. This application underscores the compound's utility in introducing fluoroalkyl groups into heterocycles, which is of significant interest in medicinal chemistry due to the pharmacokinetic properties imparted by fluoroalkyl groups. The ability to undergo ring-chain isomerization depending on solvent and substituent length further illustrates the chemical versatility and potential for developing novel compounds with desired properties (Goryaeva et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4(2)8)10-11-6;/h4H,3,8H2,1-2H3,(H,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGGXVGJYMMKMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)

![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)

![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)